

In Vitro Showdown: A Comparative Analysis of Nevanimibe Hydrochloride and Avasimibe

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| Compound of Interest | | |
|----------------------|--------------------------|-----------|
| Compound Name: | Nevanimibe hydrochloride | |
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For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two notable Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors: **Nevanimibe hydrochloride** and avasimibe. This analysis is supported by experimental data on their inhibitory activity, effects on cell viability, and induction of apoptosis.

Introduction

Nevanimibe hydrochloride (formerly ATR-101) and avasimibe (CI-1011) are both inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[1][2] This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2.[1] While both Nevanimibe and avasimibe target ACAT, they exhibit different selectivity profiles and have been investigated for a range of therapeutic applications, from hypercholesterolemia to cancer. This guide offers a side-by-side look at their in vitro performance based on available scientific literature.

Mechanism of Action

Both compounds function by inhibiting ACAT, thereby preventing the conversion of free cholesterol to cholesteryl esters. An accumulation of intracellular free cholesterol can lead to cellular stress and, in some cases, apoptosis, a mechanism that is being explored for its anticancer potential.[3]



Nevanimibe hydrochloride is a selective inhibitor of ACAT1.[1] In nonclinical studies, it has been shown to decrease adrenal steroidogenesis at lower doses and induce apoptosis of adrenocortical cells at higher doses.[3][4]

Avasimibe inhibits both ACAT1 and ACAT2.[5][6] Initially developed as a lipid-lowering agent, its development for atherosclerosis was halted.[2] However, there is renewed interest in avasimibe for its potential anti-tumor properties.[2]

Data Presentation Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of **Nevanimibe hydrochloride** and avasimibe against ACAT1 and ACAT2. It is important to note that these values are derived from different studies and experimental conditions may vary.

| Compound | Target | arget IC50 / EC50 | |
|-----------------------------|----------------------|-------------------|------------|
| Nevanimibe hydrochloride | ACAT1 | ACAT1 EC50: 9 nM | |
| ACAT2 | EC50: 368 nM | [1][7] | |
| ACAT1 | IC50: 0.23 ± 0.06 μM | [8] | |
| ACAT2 | IC50: 0.71 μM | [9] | |
| Avasimibe | ACAT1 IC50: 24 μM | | [5][6][10] |
| ACAT2 | IC50: 9.2 μM | [5][6][10] | |

Effects on Cell Viability and Apoptosis in Cancer Cell Lines

Both inhibitors have been shown to reduce cell viability and induce apoptosis in various cancer cell lines. The data below is a compilation from multiple sources.



| Compound | Cell Line | Assay | Key Findings | Source |
|--|---------------------------|---|--|--------|
| Nevanimibe hydrochloride | H295R (Adrenocortical) | Cell Viability | 30 µM reduced survival by ~40% in 24h. Co-incubation with cholesterol markedly increased toxicity. | [7] |
| Avasimibe | 5637 (Bladder Cancer) | MTT Assay | IC50: 12.03 μM | [11] |
| T24 (Bladder Cancer) | MTT Assay | IC50: 11.18 μM | [11] | |
| PC-3 (Prostate Cancer) | MTT Assay | Dose- dependently inhibited viability. | [5][10] | |
| DU 145 (Prostate Cancer) | MTT Assay | Dose- dependently inhibited viability. | [5][10] | |
| U251 & U87 (Glioblastoma) | Annexin V- EGFP/PI | Increased apoptosis rate with concentrations of 7.5, 15, and 30 µM. | [12] | _ |
| PC3 & HCT116 (Prostate & Colon Cancer) | Annexin V/PI | Incubation with 5 µM avasimibe for 48h induced apoptosis. | [13][14] | _ |

Experimental Protocols ACAT Inhibition Assay (Fluorescence-based)



This method measures ACAT activity by monitoring the released coenzyme A (CoA) during the cholesterol esterification reaction.

- Enzyme Source: Purified human ACAT1 or ACAT2.
- Substrates: Mixed micelles containing cholesterol and a fatty acyl-CoA (e.g., oleoyl-CoA).
- Inhibitor Preparation: Nevanimibe hydrochloride or avasimibe are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations for the assay.
- Reaction: The enzyme is added to the mixed micelles in the presence of varying concentrations of the inhibitor. The reaction is initiated by the addition of the fatty acyl-CoA.
- Detection: The released sulfhydryl group of CoA is detected using a fluorescent probe. The fluorescence is measured at specific excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).
- Data Analysis: The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.[8]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 3,000 cells/well) and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of Nevanimibe
 hydrochloride or avasimibe for a specified duration (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT reagent (e.g., 20 μL of 5 mg/mL solution) is added to each well and incubated for a few hours (e.g., 4 hours) at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
- Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.



- Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that reduces cell viability by 50%, can be calculated.[11][15]

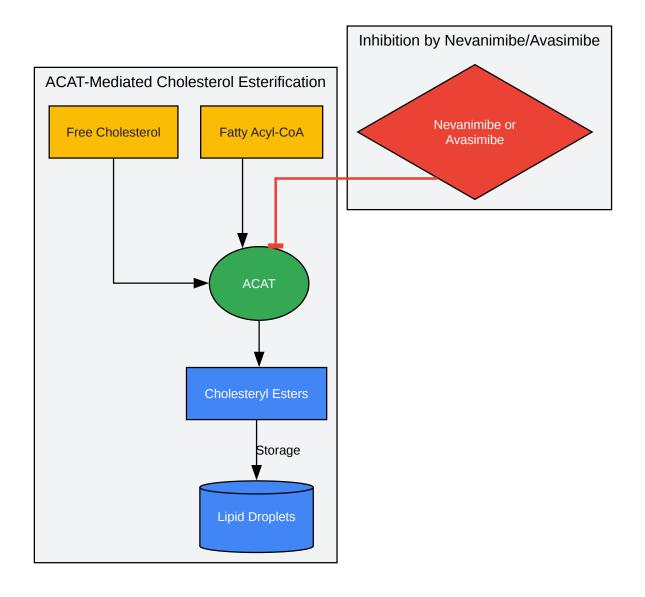
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Treatment: Cells are cultured and treated with the desired concentrations of
 Nevanimibe hydrochloride or avasimibe for a specified time.
- Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in a binding buffer.
- Staining: Cells are stained with Annexin V (conjugated to a fluorochrome like FITC or EGFP)
 and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to
 the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid
 stain that can only enter cells with a compromised membrane, typical of late apoptotic and
 necrotic cells.
- Flow Cytometry: The stained cells are analyzed by a flow cytometer.
- Data Analysis: The cell population is gated into four quadrants:
 - Annexin V-negative/PI-negative: Viable cells
 - Annexin V-positive/PI-negative: Early apoptotic cells
 - Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
 - Annexin V-negative/PI-positive: Necrotic cells The percentage of cells in each quadrant is quantified.[12][16]

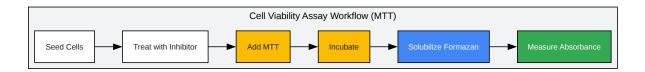


Visualizations



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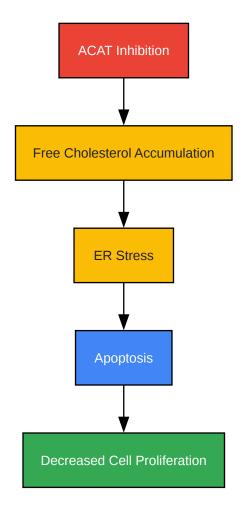
Figure 1: Mechanism of ACAT Inhibition.





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Figure 2: MTT Assay Experimental Workflow.



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Validation & Comparative





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